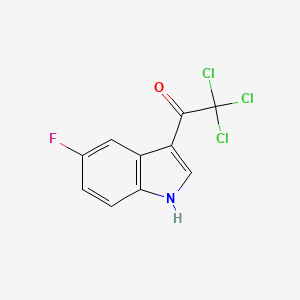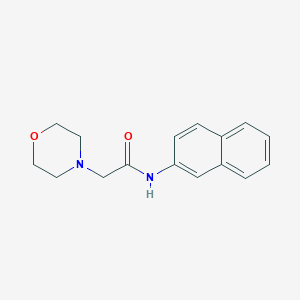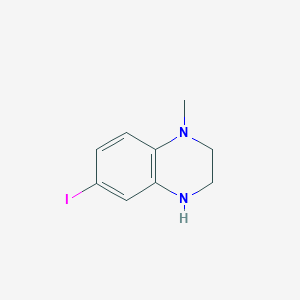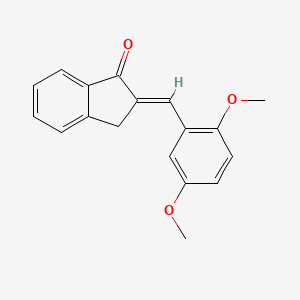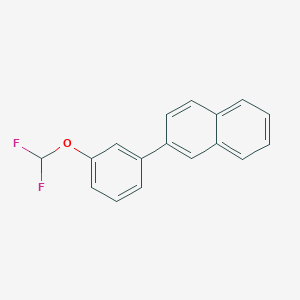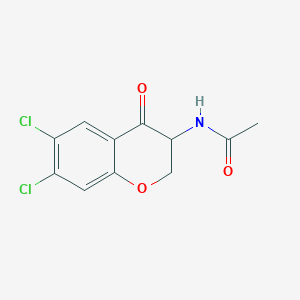
Acetamide, N-(6,7-dichloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,7-dichloro-4-oxochroman-3-yl)acetamide is a chemical compound that belongs to the class of chroman-4-one derivatives. Chroman-4-one is a significant structural motif found in various pharmaceuticals and natural products, known for its diverse biological activities such as antibacterial, antioxidant, and estrogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dichloro-4-oxochroman-3-yl)acetamide typically involves the reaction of 6,7-dichloro-4-oxochroman-3-ylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N-(6,7-dichloro-4-oxochroman-3-yl)acetamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and research .
Análisis De Reacciones Químicas
Types of Reactions
N-(6,7-dichloro-4-oxochroman-3-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chroman-4-one derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
N-(6,7-dichloro-4-oxochroman-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of N-(6,7-dichloro-4-oxochroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals or as an antibacterial agent by disrupting bacterial cell walls .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-oxo-4H-chromen-3-yl)acetamide
- N-(6-chloro-4-oxochroman-3-yl)acetamide
- N-(7-chloro-4-oxochroman-3-yl)acetamide
Uniqueness
N-(6,7-dichloro-4-oxochroman-3-yl)acetamide is unique due to the presence of two chlorine atoms at the 6 and 7 positions of the chroman-4-one ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Número CAS |
54444-55-2 |
|---|---|
Fórmula molecular |
C11H9Cl2NO3 |
Peso molecular |
274.10 g/mol |
Nombre IUPAC |
N-(6,7-dichloro-4-oxo-2,3-dihydrochromen-3-yl)acetamide |
InChI |
InChI=1S/C11H9Cl2NO3/c1-5(15)14-9-4-17-10-3-8(13)7(12)2-6(10)11(9)16/h2-3,9H,4H2,1H3,(H,14,15) |
Clave InChI |
YMGDOVQHALIZJL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1COC2=CC(=C(C=C2C1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-](/img/structure/B11848545.png)
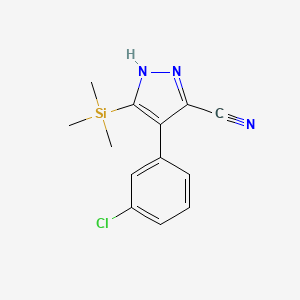



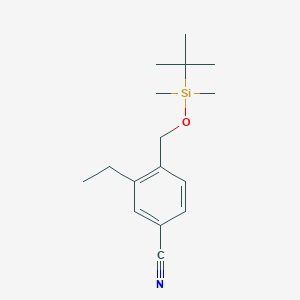
![5-Benzofurancarboxaldehyde, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11848584.png)
